molecular formula C26H17ClFN3O3S2 B12009103 N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 618077-31-9

N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12009103
CAS No.: 618077-31-9
M. Wt: 538.0 g/mol
InChI Key: MNDGEHYNMYYLAW-FCQUAONHSA-N
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Description

  • This compound is a complex organic molecule with a diverse range of applications.
  • Its systematic name indicates its structure: it contains a chlorophenyl group, a thiazolidinone ring, and an indole moiety.
  • The compound’s synthesis and properties make it intriguing for scientific investigation.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    618077-31-9

    Molecular Formula

    C26H17ClFN3O3S2

    Molecular Weight

    538.0 g/mol

    IUPAC Name

    N-(2-chlorophenyl)-2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

    InChI

    InChI=1S/C26H17ClFN3O3S2/c27-18-6-2-3-7-19(18)29-21(32)14-30-20-8-4-1-5-17(20)22(24(30)33)23-25(34)31(26(35)36-23)13-15-9-11-16(28)12-10-15/h1-12H,13-14H2,(H,29,32)/b23-22-

    InChI Key

    MNDGEHYNMYYLAW-FCQUAONHSA-N

    Isomeric SMILES

    C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C(=O)N2CC(=O)NC5=CC=CC=C5Cl

    Canonical SMILES

    C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C(=O)N2CC(=O)NC5=CC=CC=C5Cl

    Origin of Product

    United States

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